molecular formula C24H17N5O3S2 B4834690 N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-2-(THIOPHEN-2-YL)QUINOLINE-4-CARBOXAMIDE

N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-2-(THIOPHEN-2-YL)QUINOLINE-4-CARBOXAMIDE

Cat. No.: B4834690
M. Wt: 487.6 g/mol
InChI Key: KHTZVWNSCJPMPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-2-(THIOPHEN-2-YL)QUINOLINE-4-CARBOXAMIDE is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a quinoline core, a thiophene ring, and a pyrimidinylsulfamoyl group. The presence of these diverse functional groups endows the compound with a range of chemical and biological properties, making it a valuable subject of study for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-2-(THIOPHEN-2-YL)QUINOLINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an anthranilic acid derivative with a ketone in the presence of a base.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a thiophene boronic acid with a halogenated quinoline derivative in the presence of a palladium catalyst.

    Attachment of the Pyrimidinylsulfamoyl Group: The pyrimidinylsulfamoyl group can be introduced through a nucleophilic substitution reaction, where a pyrimidinylsulfonamide reacts with a halogenated phenyl derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to scale up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-2-(THIOPHEN-2-YL)QUINOLINE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the quinoline or thiophene rings.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidinylsulfamoyl group, where nucleophiles such as amines or thiols can replace the sulfonamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Amines, thiols, dimethylformamide (DMF), elevated temperatures.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline or thiophene derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-2-(THIOPHEN-2-YL)QUINOLINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It serves as a probe for studying biological processes, such as enzyme inhibition and protein-ligand interactions.

    Medicine: The compound has potential therapeutic applications, including as an antimicrobial, anticancer, and anti-inflammatory agent.

    Industry: It is used in the development of new pharmaceuticals and agrochemicals, as well as in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-2-(THIOPHEN-2-YL)QUINOLINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{[(2,6-Dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide
  • N-(4-{[(4,6-Dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-[5,6-diphenyl-1,2,4-triazin-3-yl]sulfanylacetamide
  • N-(3-{[(4-Methylphenyl)sulfonyl]amino}phenyl)acetamide

Uniqueness

N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-2-(THIOPHEN-2-YL)QUINOLINE-4-CARBOXAMIDE is unique due to its combination of a quinoline core, thiophene ring, and pyrimidinylsulfamoyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific applications.

Properties

IUPAC Name

N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-2-thiophen-2-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N5O3S2/c30-23(19-15-21(22-7-3-14-33-22)28-20-6-2-1-5-18(19)20)27-16-8-10-17(11-9-16)34(31,32)29-24-25-12-4-13-26-24/h1-15H,(H,27,30)(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHTZVWNSCJPMPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CS3)C(=O)NC4=CC=C(C=C4)S(=O)(=O)NC5=NC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-2-(THIOPHEN-2-YL)QUINOLINE-4-CARBOXAMIDE
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N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-2-(THIOPHEN-2-YL)QUINOLINE-4-CARBOXAMIDE
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N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-2-(THIOPHEN-2-YL)QUINOLINE-4-CARBOXAMIDE
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N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-2-(THIOPHEN-2-YL)QUINOLINE-4-CARBOXAMIDE
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N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-2-(THIOPHEN-2-YL)QUINOLINE-4-CARBOXAMIDE
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N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-2-(THIOPHEN-2-YL)QUINOLINE-4-CARBOXAMIDE

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